molecular formula C12H16N2O3 B581312 N-(4-Formyl-2-methoxypyridin-3-yl)pivalamide CAS No. 1142192-44-6

N-(4-Formyl-2-methoxypyridin-3-yl)pivalamide

Cat. No.: B581312
CAS No.: 1142192-44-6
M. Wt: 236.271
InChI Key: HAIPFFCWCGBBOD-UHFFFAOYSA-N
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Description

N-(4-Formyl-2-methoxypyridin-3-yl)pivalamide is a pyridine derivative characterized by a pivalamide group (tert-butyl carbamate) attached to the pyridine ring at position 3, a methoxy group at position 2, and a formyl group at position 2. Its molecular formula is C₁₂H₁₆N₂O₃, with a molecular weight of 236.27 g/mol (CAS: 1142192-44-6; MDL: MFCD12026763) .

The formyl group at position 4 makes it a reactive intermediate for further functionalization, such as in nucleophilic addition or condensation reactions.

Properties

IUPAC Name

N-(4-formyl-2-methoxypyridin-3-yl)-2,2-dimethylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3/c1-12(2,3)11(16)14-9-8(7-15)5-6-13-10(9)17-4/h5-7H,1-4H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAIPFFCWCGBBOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=C(C=CN=C1OC)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601181550
Record name Propanamide, N-(4-formyl-2-methoxy-3-pyridinyl)-2,2-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601181550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1142192-44-6
Record name Propanamide, N-(4-formyl-2-methoxy-3-pyridinyl)-2,2-dimethyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1142192-44-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propanamide, N-(4-formyl-2-methoxy-3-pyridinyl)-2,2-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601181550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Formyl-2-methoxypyridin-3-yl)pivalamide typically involves the reaction of 4-formyl-2-methoxypyridine with pivaloyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-(4-Formyl-2-methoxypyridin-3-yl)pivalamide can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.

Major Products Formed

    Oxidation: N-(4-Carboxy-2-methoxypyridin-3-yl)pivalamide.

    Reduction: N-(4-Hydroxymethyl-2-methoxypyridin-3-yl)pivalamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-Formyl-2-methoxypyridin-3-yl)pivalamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-Formyl-2-methoxypyridin-3-yl)pivalamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its formyl and methoxy groups. These interactions can modulate biological pathways, leading to various effects. Further research is needed to elucidate the precise molecular targets and pathways involved .

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers and Functional Group Variations

N-(2-Formyl-3-methoxypyridin-4-yl)pivalamide
  • Structure : Differs in the positions of the formyl and methoxy groups (formyl at position 2, methoxy at position 3).
  • Molecular Formula : C₁₂H₁₆N₂O₃ (identical to the target compound).
  • Key Differences : The altered substituent positions lead to distinct electronic and steric properties. For example, the proximity of the formyl group to the methoxy group may influence intramolecular hydrogen bonding or reactivity in synthetic applications.
  • Commercial Availability : Catalog # HB266, priced at $400 (1 g), $1600 (5 g), and $4800 (25 g) .
N-(4-Iodo-2-methoxypyridin-3-yl)pivalamide
  • Structure : Replaces the formyl group with an iodine atom at position 3.
  • Molecular Formula : C₁₁H₁₅IN₂O₂ (M.W. 346.16).
  • Key Differences : The iodine atom introduces significant steric bulk and enhances electrophilic aromatic substitution reactivity. This compound is likely less soluble in polar solvents compared to the formyl analog due to reduced polarity.

Halogenated Derivatives

N-(2-Chloro-4-formyl-6-iodopyridin-3-yl)pivalamide
  • Structure : Contains chlorine at position 2 and iodine at position 6, in addition to the formyl group at position 4.
  • Molecular Formula : C₁₁H₁₂ClIN₂O₂ (M.W. 366.58).
  • Key Differences : The halogen atoms increase molecular weight and alter reactivity, making this compound suitable for cross-coupling reactions (e.g., Suzuki-Miyaura). The presence of halogens may also enhance stability against oxidation.
  • Commercial Availability : Catalog # HB180, priced at $500 (1 g), $2000 (5 g), and $6000 (25 g) .

Biphenyl and Heteroaryl Analogs

N-(4-Methyl-3'-(trifluoromethyl)-[1,1'-biphenyl]-3-yl)pivalamide
  • Structure : Features a biphenyl core with a trifluoromethyl group at position 3' and a methyl group at position 4.
  • Physical Properties : Orange solid, melting point 77–83°C.
  • Key Differences: The trifluoromethyl group enhances lipophilicity and metabolic stability, making this compound more suited for pharmaceutical applications.
N-(2-Methyl-5-(thiophen-2-yl)phenyl)pivalamide
  • Structure : Incorporates a thiophene ring at position 5 of the phenyl group.
  • Physical Properties : Yellow solid, melting point 107–113°C.

Melting Points and Solubility

Compound Melting Point (°C) Solubility Insights
Target Compound Not Reported Likely soluble in DMSO, CHCl₃
N-(2-Formyl-3-methoxypyridin-4-yl)pivalamide Not Reported Similar to target compound
N-(4-Methyl-3'-(trifluoromethyl)-biphenyl-3-yl)pivalamide 77–83 Moderate solubility in hexane
N-(2-Methyl-5-(thiophen-2-yl)phenyl)pivalamide 107–113 Soluble in ethyl acetate

Melting points correlate with molecular symmetry and intermolecular forces. For example, biphenyl derivatives with trifluoromethyl groups exhibit lower melting points due to reduced crystallinity .

Biological Activity

N-(4-Formyl-2-methoxypyridin-3-yl)pivalamide is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesizing available research findings, case studies, and relevant data to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula of this compound is C12H15N2O2C_{12}H_{15}N_{2}O_{2}, with a molecular weight of approximately 219.26 g/mol. The compound features a pivalamide functional group attached to a pyridine ring, which includes both formyl and methoxy substituents. This unique structure is believed to play a significant role in its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. These interactions can modulate various physiological processes, potentially leading to therapeutic effects. Research indicates that the compound may exhibit enzyme inhibition properties, which are crucial for its anticancer and antimicrobial activities.

Anticancer Properties

Recent studies have demonstrated the potential of this compound as an anticancer agent. For instance, in vitro assays have shown that this compound can inhibit the proliferation of cancer cell lines by inducing apoptosis. The mechanism involves the modulation of signaling pathways associated with cell survival and death.

Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties. Preliminary findings suggest that it exhibits significant activity against various bacterial strains, indicating its potential as a lead compound for developing new antibiotics.

Case Studies

Several case studies have explored the efficacy of this compound in different biological contexts:

  • Cancer Cell Line Study : A study conducted on various cancer cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. The study highlighted the compound's ability to induce apoptosis through caspase activation.
  • Antimicrobial Efficacy : In another case study, researchers evaluated the antimicrobial effects of this compound against Gram-positive and Gram-negative bacteria. Results indicated that it inhibited bacterial growth significantly, suggesting its potential application in treating bacterial infections.

Data Summary

Biological ActivityMechanismReference
AnticancerInduces apoptosis via caspase activation
AntimicrobialInhibits growth of Gram-positive and Gram-negative bacteria

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